
3,5-Dimethylisoxazole-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylisoxazole-4-carbonyl chloride can be synthesized through the chlorination of 3,5-dimethylisoxazole-4-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the carboxylic acid is treated with thionyl chloride, resulting in the formation of the corresponding acyl chloride .
Reaction:
3,5-Dimethylisoxazole-4-carboxylic acid+SOCl2→3,5-Dimethylisoxazole-4-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylisoxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,5-dimethylisoxazole-4-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: The reaction with water can be catalyzed by acids or bases.
Condensation Reactions: These reactions are often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
Synthetic Chemistry
Role as an Intermediate:
3,5-Dimethylisoxazole-4-carbonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities.
Case Study:
In a study on the synthesis of isoxazole derivatives, researchers utilized this compound to produce a series of trisubstituted isoxazoles with promising biological activities. The yields were reported to be excellent, demonstrating its effectiveness as a synthetic building block .
Medicinal Chemistry
Design of Novel Compounds:
This compound is integral in the design of new drugs targeting specific biological pathways. Its structural features allow for modifications that enhance selectivity and potency against various biological targets.
Case Study:
Research has shown that derivatives of 3,5-dimethylisoxazole can act as acetyl-lysine mimetics, effectively displacing acetylated histone-mimicking peptides from bromodomains. This indicates potential applications in cancer therapy through epigenetic modulation .
Material Science
Development of Specialized Materials:
this compound is used in creating advanced polymers and materials that exhibit enhanced durability and chemical resistance. This application is crucial for industries requiring high-performance materials.
Example Applications:
- Coatings with improved resistance to chemicals and environmental degradation.
- Polymers with tailored mechanical properties for specific industrial uses.
Analytical Chemistry
Reagent in Analytical Techniques:
The compound acts as a reagent in various analytical methods, aiding in the identification and quantification of other chemical substances within complex mixtures.
Application Examples:
- Used in chromatography for the separation of isoxazole derivatives.
- Employed in spectroscopic techniques to analyze chemical compositions.
Biotechnology
Modification of Biomolecules:
Researchers utilize this compound for the modification of biomolecules, which can lead to advancements in biopharmaceuticals and diagnostic tools.
Case Study:
In biopharmaceutical research, modifications using this compound have been shown to enhance the efficacy of certain therapeutic proteins by improving their stability and activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3,5-Dimethylisoxazole-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in pharmaceutical applications, the compound may be used to modify drug molecules to enhance their activity or stability .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3,5-Dimethyl-1,2-oxazole-4-carbonyl chloride .
- Synonyms: 3,5-Dimethylisoxazole-4-carbonyl chloride, 4-isoxazolecarbonyl chloride (3,5-dimethyl), and others .
- CAS Number : 31301-45-8 .
- Molecular Formula: C₆H₆ClNO₂ .
- Molecular Weight : 159.57 g/mol .
Structural Features :
This compound consists of an isoxazole ring substituted with methyl groups at positions 3 and 5, and a reactive acyl chloride group at position 2. The acyl chloride moiety makes it highly reactive in nucleophilic substitution reactions, such as esterifications and amide formations .
Comparison with Structurally Similar Compounds
3,5-Diethylisoxazole-4-Carbonyl Chloride
- CAS Number: Not explicitly provided (synthesized in ).
- Molecular Formula: Likely C₇H₈ClNO₂ (assuming ethyl substituents).
- Key Differences: Substituents: Ethyl groups replace methyl groups at positions 3 and 3. Synthesis: Prepared analogously using oxalyl chloride and 3,5-diethylisoxazole-4-carboxylic acid . Reactivity: Increased steric hindrance from ethyl groups may reduce reaction rates compared to the methyl-substituted variant. Applications: Used in synthesizing esters (e.g., ingenol disoxate derivatives) .
3,5-Dimethylisoxazole-4-carboxylic Acid
Ethyl 5-Chloro-3-methylisoxazole-4-carboxylate
3,5-Dimethyl-4-nitroisoxazole
- CAS Number : 1123-49-5 .
- Molecular Formula : C₅H₆N₂O₃.
- Key Differences: Functional Group: Nitro (-NO₂) replaces acyl chloride at position 4. Reactivity: Nitro group imparts strong electron-withdrawing effects, altering ring electrophilicity. Applications: Primarily used in nitro reduction or as a directing group in further substitutions .
Comparative Data Table
*Estimated based on ethyl substitution.
Key Research Findings
- Reactivity Trends : Acyl chloride derivatives (e.g., 3,5-dimethyl and 3,5-diethyl) exhibit superior reactivity in forming esters and amides compared to carboxylic acids or esters .
- Steric Effects : Ethyl-substituted analogs show reduced reactivity due to steric bulk, as observed in synthesis protocols requiring extended reaction times .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity of the isoxazole ring, enabling diverse functionalizations .
Biological Activity
3,5-Dimethylisoxazole-4-carbonyl chloride is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered ring containing nitrogen and oxygen atoms, which contributes to its reactivity and biological activity. The presence of two methyl groups at the 3 and 5 positions enhances its electron density, making it a suitable candidate for various chemical modifications and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can act as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. Additionally, it may modulate receptor activity, influencing cellular signaling pathways.
Antitumor Activity
Research has indicated that derivatives of 3,5-dimethylisoxazole exhibit significant antitumor properties. For instance, a study identified a derivative dimer (compound 22) that demonstrated remarkable inhibitory effects on colorectal cancer cells (HCT116) with an IC50 value of 162 nM , showing a 20-fold increase in antiproliferative activity compared to other inhibitors . This compound was also shown to down-regulate c-MYC protein levels and up-regulate HEXIM1 expression, indicating its potential role in modulating apoptosis through intrinsic pathways .
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of bromodomain-containing protein 4 (BRD4), which is implicated in cancer progression. The binding affinity of various derivatives to BRD4 has been characterized, highlighting their potential as therapeutic agents in cancer treatment .
Cytotoxic Effects
In vitro studies have demonstrated that certain isoxazole derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds derived from 3,5-dimethylisoxazole showed IC50 values below 100 µM , indicating significant potential for further antineoplastic studies .
Case Studies and Research Findings
- Antitumor Efficacy : In vivo studies using mouse models revealed that compound 22 exhibited a tumor suppression rate of 56.1% , underscoring its potential as an effective anticancer agent .
- Gene Expression Modulation : Treatment with certain isoxazole derivatives led to significant changes in gene expression related to apoptosis and cell cycle control. Notably, one compound increased p21WAF-1 mRNA levels by over 340% , suggesting robust anti-proliferative effects .
- Binding Studies : X-ray crystallography has been employed to elucidate the binding modes of these compounds within target proteins, providing insights into their mechanisms of action at the molecular level .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Compound | Target | IC50 (nM) | Effect |
---|---|---|---|
Compound 22 | BRD4 | 162 | Antitumor activity |
Various Derivatives | Cancer Cell Lines | <100 | Cytotoxicity |
Compound 22 | c-MYC Protein | N/A | Down-regulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-dimethylisoxazole-4-carbonyl chloride, and how can reaction yields be improved?
The synthesis typically involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include refluxing the precursor in anhydrous solvents (e.g., dichloromethane) under inert conditions. For example, analogous procedures for isoxazole derivatives highlight reflux times of 4–18 hours and yields of 65–75% after crystallization . To improve yields:
- Use stoichiometric excess of chlorinating agent (1.5–2.0 equivalents).
- Employ dry solvents and moisture-free conditions to avoid hydrolysis .
- Monitor reaction progress via TLC or NMR to optimize reflux duration .
Q. What safety protocols are critical when handling this compound?
This compound is corrosive and moisture-sensitive. Essential safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation: Use fume hoods to prevent inhalation of vapors; avoid mouth-to-mouth resuscitation in case of exposure .
- First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .
- Storage: Keep in sealed containers at 0–6°C in a dry environment to prevent decomposition .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. For example, the carbonyl chloride group typically appears at δ 160–170 ppm in ¹³C NMR .
- IR Spectroscopy: Look for C=O stretching at ~1710 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (159.57 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How does this compound react with nucleophiles, and what factors influence its reactivity?
The compound undergoes nucleophilic acyl substitution, forming amides, esters, or thioesters. Reactivity depends on:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the carbonyl carbon .
- Catalysis: Bases like triethylamine neutralize HCl byproducts, driving reactions to completion .
- Steric Effects: Bulky nucleophiles (e.g., tert-butylamine) may require longer reaction times due to steric hindrance .
Example: Reaction with piperidine derivatives under anhydrous conditions yields sulfonamide intermediates .
Q. How can discrepancies in spectral data for this compound be resolved?
Contradictions in IR or NMR data may arise from impurities or hydration. Mitigation strategies include:
- Purification: Recrystallize from ethanol/water mixtures to remove unreacted precursors .
- Deuterated Solvents: Use DMSO-d₆ or CDCl₃ for NMR to avoid solvent interference .
- Cross-Validation: Compare experimental IR peaks (e.g., 1710 cm⁻¹ for C=O) with computational models or NIST reference data .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Thermal Stability: Decomposes above 90°C; avoid prolonged heating during synthesis .
- pH Sensitivity: Hydrolyzes rapidly in aqueous basic or acidic conditions. For kinetic studies, conduct reactions in buffered solutions (pH 4–7) at 0–25°C .
- Long-Term Storage: Stable for >6 months when stored in argon-purged vials at 0–6°C .
Q. What strategies are effective in troubleshooting low yields during derivatization reactions?
- Moisture Control: Use molecular sieves or anhydrous sodium sulfate in reaction mixtures .
- Catalytic Additives: DMAP (4-dimethylaminopyridine) accelerates acylation of sterically hindered amines .
- Workup Optimization: Extract products with ethyl acetate to separate polar byproducts .
Q. Methodological Notes
- Synthesis Optimization: Balance reagent excess and reaction time to minimize side products (e.g., dimerization) .
- Safety Compliance: Adhere to UN 3265 regulations for transporting corrosive liquids .
- Data Reproducibility: Document solvent purity (e.g., >95% anhydrous DCM) and equipment calibration in protocols .
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYGFFPGJMGVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371242 | |
Record name | 3,5-dimethylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31301-45-8 | |
Record name | 3,5-dimethylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethylisoxazole-4-carbonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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